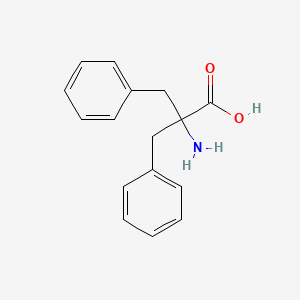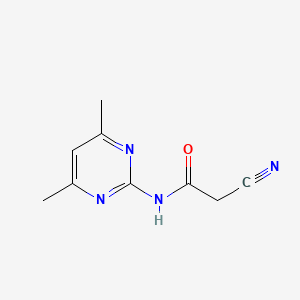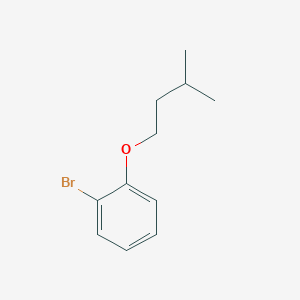
1-Bromo-2-(isopentyloxy)benzene
Übersicht
Beschreibung
1-Bromo-2-(isopentyloxy)benzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a bromine atom and an isopentyloxy group are substituted at the 1 and 2 positions, respectively. This compound is used primarily in organic synthesis and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(isopentyloxy)benzene can be synthesized through various methods. One common method involves the bromination of 2-(isopentyloxy)benzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(isopentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium methoxide (NaOCH3) can yield 2-(isopentyloxy)anisole.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the benzene ring with another aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(isopentyloxy)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(isopentyloxy)benzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and another aromatic ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methoxybenzene: Similar structure but with a methoxy group instead of an isopentyloxy group.
1-Bromo-2-ethoxybenzene: Similar structure but with an ethoxy group instead of an isopentyloxy group.
1-Bromo-2-propoxybenzene: Similar structure but with a propoxy group instead of an isopentyloxy group.
Uniqueness
1-Bromo-2-(isopentyloxy)benzene is unique due to the presence of the isopentyloxy group, which can impart different chemical and physical properties compared to other alkoxy-substituted benzene derivatives. This uniqueness can influence its reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
1-bromo-2-(3-methylbutoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTUOVIARLDENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300045 | |
| Record name | 1-Bromo-2-(3-methylbutoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54514-32-8 | |
| Record name | 1-Bromo-2-(3-methylbutoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54514-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(3-methylbutoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(N-methylanilino)methyl]benzonitrile](/img/structure/B7807827.png)
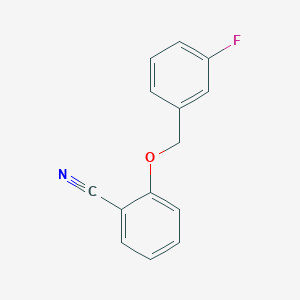
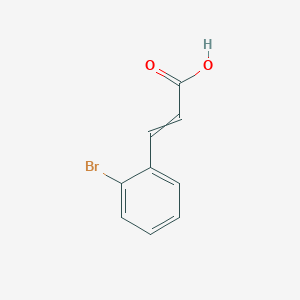
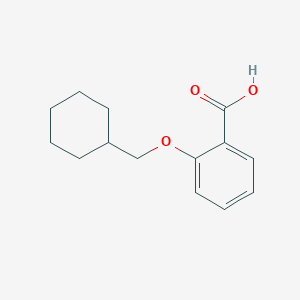
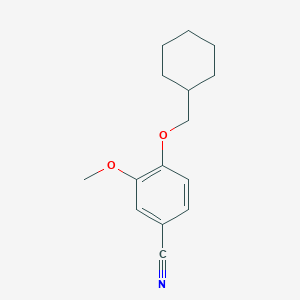
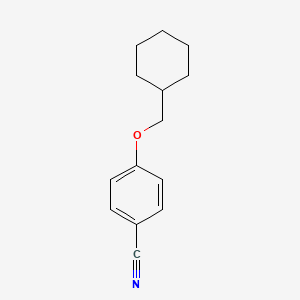
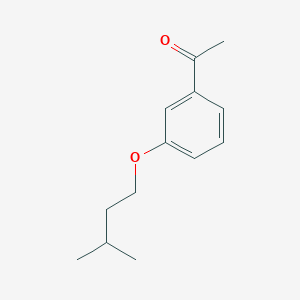
![4-[(Methylamino)methyl]benzamide](/img/structure/B7807862.png)
![2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B7807869.png)
![2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene](/img/structure/B7807911.png)
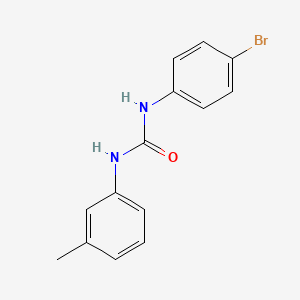
![{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid](/img/structure/B7807925.png)
